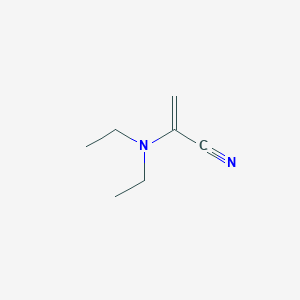
嘧啶·甲酯
描述
Prosper is an innovative and revolutionary scientific research method that has been developed to provide researchers with a more efficient, accurate, and cost-effective approach to conducting experiments. This method uses a combination of biochemical, physiological, and analytical techniques to measure the effects of various substances on living organisms. By combining these techniques, researchers are able to gain a more holistic understanding of the effects of different substances on living organisms.
科学研究应用
农业土壤行为
嘧啶·甲酯在农业土壤中的环境行为已得到广泛研究。 它表现出不同的吸附-解吸特性、降解模式和淋溶行为,具体取决于土壤类型 . 该化合物的迁移性从固定到高度移动不等,影响其对地下水系统的潜在污染风险。 它的降解遵循一级动力学,半衰期介于 37.46 天和 66.00 天之间,具体取决于环境条件 .
除草功效
作为一种除草剂,嘧啶·甲酯用于控制各种作物中杂草的生长。 它已被证明具有很强的土壤吸附特性,并且可以有效地抑制植物酶乙酰乳酸合酶 (ALS),而乙酰乳酸合酶对于支链氨基酸的生物合成至关重要 . 这使其成为一种有效的除草剂,尤其是在水稻田和其他农田中。
环境科学应用
该化合物对环境质量的影响,特别是对地下水污染的关注,是研究的重要领域。 研究表明,虽然嘧啶·甲酯在某些土壤中降解速度相对较快,并且迁移性较低,但由于其中等迁移性和降解速度较慢,它在其他土壤中存在着较高的污染风险 .
食品安全问题
对嘧啶·甲酯的研究还包括食品安全,因为除草剂可能污染食物来源。 该化合物已在其原始应用地点以外被检测到,引发了人们对环境污染和食品安全的担忧 .
土壤科学研究
在土壤科学中,人们对嘧啶·甲酯与各种土壤成分的相互作用很感兴趣。 它的吸附和解吸能力受有机质含量、阳离子交换量和土壤粘土含量的影响,对于了解其在土壤系统中的环境归宿和迁移至关重要 .
作物保护策略
嘧啶·甲酯是保护作物免受杂草竞争的综合虫害管理策略的一部分。 通过平衡除草效果与环境安全和长期土壤健康,评估其在可持续农业实践中的作用 .
作用机制
Pyriminobac-methyl, also known as Prosper or (E)-PYRIMINOBAC-METHYL, is a pyrimidine benzoic acid esters herbicide . It has a high potential as a weedicide . Let’s delve into the details of its mechanism of action.
Target of Action
The primary target of Pyriminobac-methyl is the plant enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids in plants .
Mode of Action
Pyriminobac-methyl acts by inhibiting the activity of ALS . This inhibition prevents the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth . As a result, the weed’s cellular division is inhibited, causing the weed to stop growing and eventually whiten and die .
Biochemical Pathways
The affected biochemical pathway is the biosynthesis of branched-chain amino acids. By inhibiting ALS, Pyriminobac-methyl disrupts this pathway, leading to a deficiency of these essential amino acids in the weed . This deficiency halts protein synthesis, inhibiting cell division and growth, and ultimately leading to the death of the weed .
Pharmacokinetics
The pharmacokinetics of Pyriminobac-methyl, particularly its adsorption, desorption, degradation, and leaching behaviors, have been studied in agricultural soils . The compound exhibits first-order kinetics in degradation, with a half-life ranging between 37.46 and 66.00 days depending on environmental conditions . The high leaching ability and desorption capacity of Pyriminobac-methyl are accompanied by a low adsorption capacity .
Result of Action
The result of Pyriminobac-methyl’s action is the cessation of growth and eventual death of the weed . The weed whitens and dies due to the inhibition of cell division and growth caused by the disruption of branched-chain amino acid biosynthesis .
Action Environment
The action of Pyriminobac-methyl is influenced by environmental factors such as soil type and conditions . The organic matter content, cation exchange capacity, and soil clay content are the main components responsible for the observed leaching rates . The compound degrades easily, has a high adsorption affinity, and a low mobility in certain soils, resulting in a low contamination risk for groundwater systems . In other soils, this compound degrades slowly due to a low adsorption affinity and moderate mobility, which results in a high contamination risk for groundwater systems .
生化分析
Biochemical Properties
Pyriminobac-methyl plays a significant role in biochemical reactions, particularly in inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids. By inhibiting ALS, Pyriminobac-methyl disrupts the production of essential amino acids, leading to the death of target weeds. The interaction between Pyriminobac-methyl and ALS is characterized by the binding of the herbicide to the enzyme’s active site, preventing its normal function .
Cellular Effects
Pyriminobac-methyl affects various types of cells and cellular processes. In plant cells, it inhibits cell division and growth by disrupting the synthesis of branched-chain amino acids. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The disruption of these processes leads to the accumulation of toxic intermediates, ultimately causing cell death .
Molecular Mechanism
The molecular mechanism of Pyriminobac-methyl involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor in the biosynthesis of branched-chain amino acids. The inhibition of ALS results in the accumulation of upstream metabolites and a deficiency in essential amino acids, disrupting cellular function and leading to the death of the target organism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyriminobac-methyl change over time. The compound exhibits first-order degradation kinetics, with a half-life ranging from 37.46 to 66.00 days depending on environmental conditions. The stability and degradation of Pyriminobac-methyl are influenced by factors such as temperature, pH, and the presence of microorganisms. Long-term exposure to Pyriminobac-methyl can lead to persistent inhibition of acetolactate synthase and prolonged disruption of cellular functions .
Dosage Effects in Animal Models
The effects of Pyriminobac-methyl vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, Pyriminobac-methyl can cause adverse effects such as enzyme inhibition, disruption of metabolic pathways, and potential toxicity. The threshold for these effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
Pyriminobac-methyl is involved in several metabolic pathways, including its own degradation and the biosynthesis of branched-chain amino acids. The compound undergoes photoisomerization and metabolic degradation in paddy fields, with its main metabolites formed through consecutive first-order reactions. These metabolic pathways are crucial for understanding the environmental fate and ecological impact of Pyriminobac-methyl .
Transport and Distribution
Within cells and tissues, Pyriminobac-methyl is transported and distributed through various mechanisms. The compound’s mobility in soils is influenced by its adsorption and desorption properties, which vary depending on soil type. In plant tissues, Pyriminobac-methyl is likely transported via the xylem and phloem, accumulating in specific tissues where it exerts its herbicidal effects .
Subcellular Localization
The subcellular localization of Pyriminobac-methyl is primarily within the chloroplasts of plant cells, where acetolactate synthase is located. The compound’s activity is influenced by its ability to reach and bind to the enzyme within these organelles. Post-translational modifications and targeting signals may also play a role in directing Pyriminobac-methyl to specific cellular compartments .
属性
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIUIGPBLPCDF-KEBDBYFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058307 | |
| Record name | Pyriminobac-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyriminobac-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
147411-69-6, 136191-64-5 | |
| Record name | Pyriminobac-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyriminobac-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriminobac-methyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriminobac-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMINOBAC-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3768O35Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyriminobac-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105 - 106 °C | |
| Record name | Pyriminobac-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)








